molecular formula C13H16N2O3 B14224104 (2R)-1-(Phenylcarbamoyl)piperidine-2-carboxylic acid CAS No. 827612-80-6

(2R)-1-(Phenylcarbamoyl)piperidine-2-carboxylic acid

Cat. No.: B14224104
CAS No.: 827612-80-6
M. Wt: 248.28 g/mol
InChI Key: FZSSLMQSTFVBIP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-(Phenylcarbamoyl)piperidine-2-carboxylic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(Phenylcarbamoyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(Phenylcarbamoyl)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

(2R)-1-(Phenylcarbamoyl)piperidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-1-(Phenylcarbamoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring piperidine derivative found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Another piperidine alkaloid with potential anticancer activity.

    Matrine: A piperidine-based compound with antiviral and anticancer properties.

Uniqueness

(2R)-1-(Phenylcarbamoyl)piperidine-2-carboxylic acid is unique due to its specific structural features and the presence of both a phenylcarbamoyl group and a carboxylic acid group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other piperidine derivatives.

Properties

CAS No.

827612-80-6

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

(2R)-1-(phenylcarbamoyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C13H16N2O3/c16-12(17)11-8-4-5-9-15(11)13(18)14-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,18)(H,16,17)/t11-/m1/s1

InChI Key

FZSSLMQSTFVBIP-LLVKDONJSA-N

Isomeric SMILES

C1CCN([C@H](C1)C(=O)O)C(=O)NC2=CC=CC=C2

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.